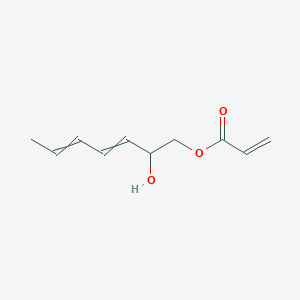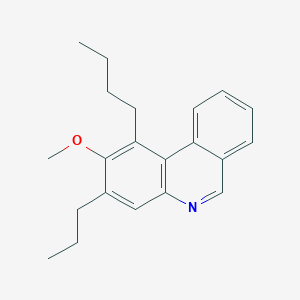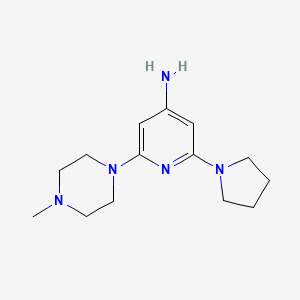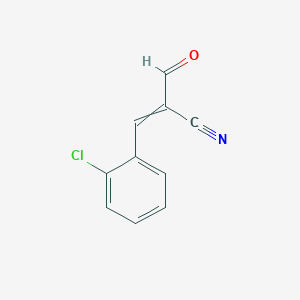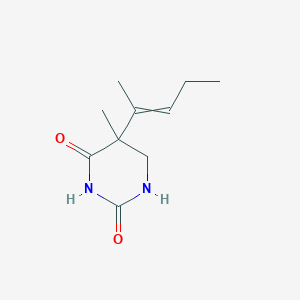
5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins involved in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-5-(pent-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione
- 5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4-dione
Uniqueness
Compared to similar compounds, 5-Methyl-5-(pent-2-en-2-yl)dihydropyrimidine-2,4(1H,3H)-dione may exhibit unique properties due to its specific structural features
Propriétés
Numéro CAS |
831220-26-9 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
5-methyl-5-pent-2-en-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-7(2)10(3)6-11-9(14)12-8(10)13/h5H,4,6H2,1-3H3,(H2,11,12,13,14) |
Clé InChI |
VEMWPVIQGLDRAM-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(C)C1(CNC(=O)NC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)
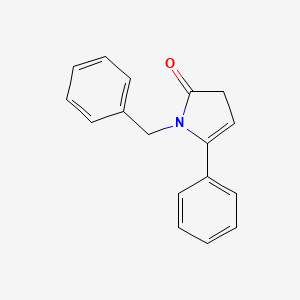
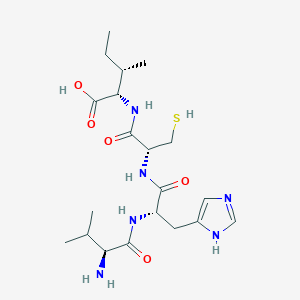
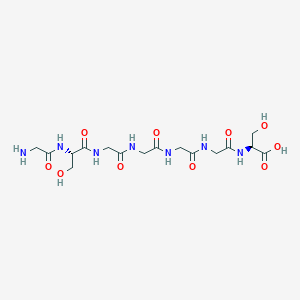
![N'-cyclooctyl-N-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B14216577.png)
![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
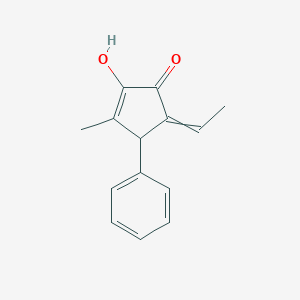

![Bismuth, dichlorobis(4-chlorophenyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B14216607.png)
